H-Cys-Val-2-Nal-Met-OH
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Overview
Description
H-Cys-Val-2-Nal-Met-OH is a synthetic peptide derivative known for its peptidomimetic properties. This compound is composed of cysteine, valine, 2-naphthylalanine, and methionine residues. It is primarily used in scientific research for labeling short peptide sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Val-2-Nal-Met-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically starts with the attachment of the first amino acid (cysteine) to a solid resin. Subsequent amino acids (valine, 2-naphthylalanine, and methionine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Cys-Val-2-Nal-Met-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to free thiol groups.
Substitution: The methionine residue can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated methionine derivatives.
Scientific Research Applications
H-Cys-Val-2-Nal-Met-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
H-Cys-Val-2-Nal-Met-OH exerts its effects by mimicking the structure and function of natural peptides. It can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The compound’s peptidomimetic nature allows it to bind to these targets with high affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
H-Cys-Val-2-Nal-OH: Lacks the methionine residue, making it less hydrophobic.
H-Cys-Val-Met-OH: Lacks the 2-naphthylalanine residue, reducing its aromaticity.
H-Cys-2-Nal-Met-OH: Lacks the valine residue, affecting its overall structure.
Uniqueness
H-Cys-Val-2-Nal-Met-OH is unique due to the presence of the 2-naphthylalanine residue, which enhances its aromaticity and hydrophobicity. This feature allows it to interact more effectively with hydrophobic regions of proteins and membranes, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSWNVHTKOMLQ-CMOCDZPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CS)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658614 |
Source
|
Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158022-12-9 |
Source
|
Record name | L-Cysteinyl-L-valyl-3-(naphthalen-2-yl)-L-alanyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30658614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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